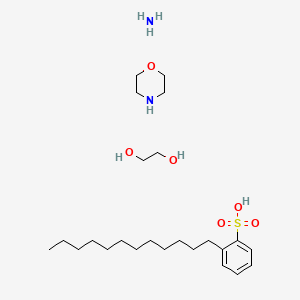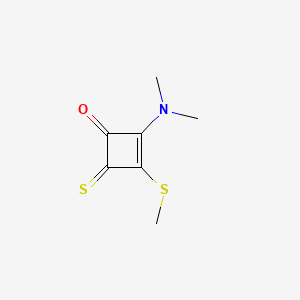
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate is an organic compound characterized by the presence of fluorine and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonic acid with appropriate alcohols or amines under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The fluorine atoms and sulfonate groups can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation or reduction may result in the formation of different fluorinated or sulfonated compounds .
Aplicaciones Científicas De Investigación
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorine atoms may enhance the compound’s reactivity and stability by influencing electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenyl sulfone: Similar in structure but lacks the sulfonate ester group.
4-Fluorobenzenesulfonic acid: Contains the sulfonic acid group instead of the sulfonate ester.
4-Fluorobenzenesulfonyl chloride: Used as a reagent in organic synthesis, similar in reactivity but different in structure.
Uniqueness
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate is unique due to the presence of both fluorine and sulfonate ester groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
6278-64-4 |
|---|---|
Fórmula molecular |
C18H20F2O6S2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)sulfonyloxyhexan-2-yl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C18H20F2O6S2/c1-13(25-27(21,22)17-9-5-15(19)6-10-17)3-4-14(2)26-28(23,24)18-11-7-16(20)8-12-18/h5-14H,3-4H2,1-2H3 |
Clave InChI |
YUZRKVVTHFSXAS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)OS(=O)(=O)C1=CC=C(C=C1)F)OS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)



![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)



